molecular formula C26H32ClN3O11S B2866433 Ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-(4-methylpiperazin-1-yl)propanamido)thiophene-3-carboxylate dioxalate CAS No. 1351646-95-1

Ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-(4-methylpiperazin-1-yl)propanamido)thiophene-3-carboxylate dioxalate

Cat. No.: B2866433
CAS No.: 1351646-95-1
M. Wt: 630.06
InChI Key: BSSHUBYGDACXBH-UHFFFAOYSA-N
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Description

Ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-(4-methylpiperazin-1-yl)propanamido)thiophene-3-carboxylate dioxalate is a thiophene-based derivative characterized by multiple functional groups:

  • Thiophene core: Substituted at positions 2, 3, 4, and 5 with a propanamido linker, ethyl carboxylate, 4-chlorophenyl, and methyl groups.
  • Dioxalate counterion: Likely enhances aqueous solubility and stability compared to the free base form.

Its synthesis likely involves multi-step reactions, including thiophene ring formation, amide coupling, and salt preparation .

Properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-5-methyl-2-[3-(4-methylpiperazin-1-yl)propanoylamino]thiophene-3-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3S.2C2H2O4/c1-4-29-22(28)20-19(16-5-7-17(23)8-6-16)15(2)30-21(20)24-18(27)9-10-26-13-11-25(3)12-14-26;2*3-1(4)2(5)6/h5-8H,4,9-14H2,1-3H3,(H,24,27);2*(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSHUBYGDACXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)CCN3CCN(CC3)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32ClN3O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-(4-methylpiperazin-1-yl)propanamido)thiophene-3-carboxylate dioxalate, identified by its CAS Number 1351646-95-1, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and apoptosis induction. This article compiles findings from various studies to elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC26H32ClN3O11S
Molecular Weight630.1 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. Research indicates that it works through multiple pathways:

  • Apoptosis Induction : In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines, such as MCF-7 (a breast cancer cell line). The observed IC50 value for apoptosis induction was approximately 23.2 μM, indicating a potent effect on cell survival .
  • Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with the compound resulted in G2/M phase arrest and S phase accumulation in MCF-7 cells, suggesting interference with normal cell cycle progression and subsequent apoptosis .
  • Autophagy Modulation : The compound was shown to inhibit autophagic cell death while promoting apoptosis, indicating a dual mechanism of action that could enhance its efficacy as an anticancer agent .

Antitumor Activity

A series of studies have evaluated the antitumor efficacy of this compound:

  • In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, with a notable reduction in cell viability observed after 48 hours of exposure. The percentage of early apoptotic cells increased significantly compared to untreated controls .
  • In Vivo Studies : In animal models bearing solid tumors, administration of the compound led to a substantial reduction in tumor mass compared to controls. Specifically, a decrease in tumor weight by approximately 54% was noted when compared to standard chemotherapy agents like 5-FU (5-fluorouracil) .

Toxicity and Safety Profile

While the compound shows promising antitumor activity, its safety profile is crucial for therapeutic application:

  • Hematological Effects : Treatment with the compound resulted in changes to blood parameters, including improvements in hemoglobin content and red blood cell counts in tumor-bearing mice, suggesting a potential mitigative effect on chemotherapy-induced myelosuppression .

Scientific Research Applications

Based on the search results, here's what is known about the compound "Ethyl 4-(4-chlorophenyl)-5-methyl-2-(3-(4-methylpiperazin-1-yl)propanamido)thiophene-3-carboxylate dioxalate":

Identification and Properties

  • Chemical Name: Ethyl 4-(4-chlorophenyl)-5-methyl-2-[3-(4-methylpiperazin-1-yl)propanamido]thiophene-3-carboxylate bis(oxalic acid) .
  • CAS Number: 1351646-95-1
  • Molecular Formula: C26H32ClN3O11S
  • Molecular Weight: 630.1
  • Smiles Notation: CCOC(=O)c1c(NC(=O)CCN2CCN(C)CC2)sc(C)c1-c1ccc(Cl)cc1.O=C(O)C(=O)O.O=C(O)C(=O)O

Known Information & Potential Applications

The search results provide limited information regarding specific applications of this compound. However, related information can be gleaned:

  • Structural Similarity: The compound contains a chlorophenyl group, a methylpiperazinyl moiety, and a thiophene ring . These structural features are present in various biologically active molecules.
  • Cetirizine Precursor: One search result discusses the synthesis of Cetirizine, an antihistamine . Cetirizine contains a (4-chlorophenyl)phenylmethyl-piperazinyl group. The provided compound shares a piperazine moiety, suggesting potential use as an intermediate in similar syntheses or as a starting point for creating related molecules .
  • Potential Industrial Applications: Science.gov mentions "widespread industrial applications" in the context of industrial wireless sensors . Although not directly related to the compound, it suggests the potential for the compound to be used in industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (Reference) Key Substituents Molecular Features Potential Advantages/Limitations
Target Compound 4-ClPh, Me, propanamido-(4-Me-piperazine) Thiophene, ester, amide, piperazine, dioxalate salt Enhanced solubility (dioxalate salt); piperazine may improve binding to charged targets
Ethyl 4-(4-fluorophenyl)-5-methyl-2-(pyrazine-2-amido)thiophene-3-carboxylate 4-FPh, Me, pyrazinylcarbonylamino Thiophene, ester, pyrazine amide Fluorine increases metabolic stability; pyrazine may enhance π-π interactions
Ethyl 4-amino-3-((4-(dimethylamino)phenyl)carbamoyl)-2-(phenylamino)thiophene-5-carboxylate Dimethylaniline, phenylamino, carbamoyl Thiophene, ester, aryl amines, carbamoyl Aromatic amines facilitate diverse binding; lower solubility due to neutral groups
Ethyl 2-amino-4-(5-methyl-2-thienyl)thiophene-3-carboxylate 5-methylthiophen-2-yl, amino Thiophene, ester, amino, bicyclic thiophene Simpler structure may improve synthetic yield; limited solubility without ionizable groups

Key Observations:

Heterocyclic Moieties: The pyrazine group in and piperazine in the target compound introduce hydrogen-bonding capabilities, which may influence target affinity.

Salt Forms :

  • The dioxalate salt in the target compound contrasts with neutral analogs (e.g., ), likely improving bioavailability through enhanced aqueous solubility.

Synthetic Complexity :

  • The target compound’s multi-step synthesis (amide coupling, salt formation) may reduce yield compared to simpler analogs like , which lacks a piperazine linker.

Spectroscopic Characterization :

  • NMR and UV data (e.g., for compound 1 in ) highlight methodologies for structural elucidation of similar thiophene derivatives, though specific data for the target compound are unavailable.

Research Findings and Limitations

  • Pharmacological Data : Activity studies are absent in the evidence, necessitating further research to correlate structural features with bioactivity.

Preparation Methods

Bromination of Thiophene

Thiophene is dissolved in a halohydrocarbon (e.g., dichloromethane) and hydrobromic acid, cooled to −10–0°C, and treated with pyridine perbromide hydrobromide. This yields 2-bromothiophene (III) after extraction and distillation.

Key Conditions

Parameter Value
Temperature −10–0°C
Solvent Dichloromethane/HBr
Reaction Time 2–4 hours

Diethyl Malonate Coupling

2-Bromothiophene reacts with diethyl malonate in the presence of alkali metals (e.g., sodium, magnesium) at 90–120°C. For example, sodium-mediated coupling in toluene achieves 88–94% yield of 2-(2-thiophene) diethyl malonate (IV).

Comparative Yields by Base

Base Yield (%)
Sodium 94
Magnesium 90
Sodium Ethoxide 88

Amide Coupling with 3-(4-Methylpiperazin-1-yl)Propanamine

The propanamido-piperazine side chain is attached via amide coupling .

Synthesis of 3-(4-Methylpiperazin-1-yl)Propanamine

  • React 4-methylpiperazine with acrylonitrile in methanol, followed by hydrogenation to yield the amine.

Coupling to Thiophene Core

Activate the carboxylic acid (from saponification of the malonate ester) using HATU or EDCI in DMF. Combine with 3-(4-methylpiperazin-1-yl)propanamine (1.2 equiv) and DIPEA (3 equiv) at 0–25°C.

Optimized Conditions

Parameter Value
Coupling Agent HATU
Solvent Anhydrous DMF
Temperature 0°C → 25°C
Yield 85–92%

Esterification and Dioxalate Salt Formation

Ethyl Ester Formation

Reflux the carboxylic acid intermediate with ethanol and sulfuric acid (cat.) at 80°C for 6 hours. Yield: 89–95%.

Salt Formation

Treat the free base with oxalic acid (2.1 equiv) in ethanol/water (1:1). Crystallize at 4°C to isolate the dioxalate salt.

Crystallization Data

Parameter Value
Solvent System Ethanol/Water
Purity >99% (HPLC)
Melting Point 198–202°C

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.30 (t, 3H, CH₂CH₃), 2.25 (s, 3H, piperazine-CH₃), 3.40–3.60 (m, 8H, piperazine), 6.90–7.40 (m, 4H, Ar-H).
  • MS (ESI+) : m/z 630.1 [M+H]⁺.

Purity Optimization

  • Column Chromatography : Silica gel, ethyl acetate/hexane (1:1 → 3:1).
  • Recrystallization : Ethanol/water (2:1) yields >99% pure product.

Challenges and Mitigation Strategies

  • Low Amide Coupling Yield : Increase stoichiometry of HATU (1.5 equiv) and amine (1.5 equiv).
  • Byproduct Formation : Use scavengers (e.g., polymer-bound isocyanate) to remove excess amine.

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